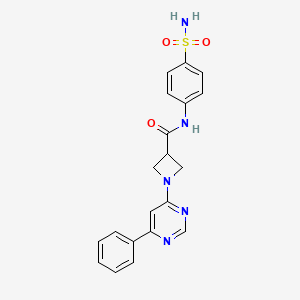
1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide, also known as Compound 1, is a small molecule inhibitor that has shown promising results in scientific research for its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibit promising antibacterial and antituberculosis properties, suggesting their potential utility in developing new therapeutic agents against various bacterial infections and tuberculosis. The research on these compounds provides insights into the design and synthesis of novel antibacterial and antituberculosis agents based on pyrimidine scaffolds (Chandrashekaraiah et al., 2014).
Anticancer and Anti-inflammatory Agents
Novel pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These studies contribute to the understanding of the structure-activity relationships of pyrimidine derivatives, aiding in the development of new compounds with enhanced therapeutic efficacy against cancer and inflammation-related conditions (Rahmouni et al., 2016).
Heterocyclic Synthesis and Antimicrobial Activity
Research into pyrimidine derivatives also encompasses the synthesis of heterocyclic compounds with potential antimicrobial activity. These studies explore the versatility of pyrimidine chemistry for generating new molecules with possible applications in combating microbial resistance, highlighting the significance of pyrimidine derivatives in medicinal chemistry and pharmaceutical research (Gad-Elkareem et al., 2011).
Vasodilatory Effects
Pyrimidine derivatives have been investigated for their vasodilatory effects, showcasing the potential of these compounds in developing treatments for cardiovascular diseases. This research opens new avenues for the application of pyrimidine chemistry in discovering novel therapeutics for managing hypertension and other cardiovascular conditions (Mccall et al., 1983).
Propiedades
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c21-29(27,28)17-8-6-16(7-9-17)24-20(26)15-11-25(12-15)19-10-18(22-13-23-19)14-4-2-1-3-5-14/h1-10,13,15H,11-12H2,(H,24,26)(H2,21,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSWQPKTPJKWBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


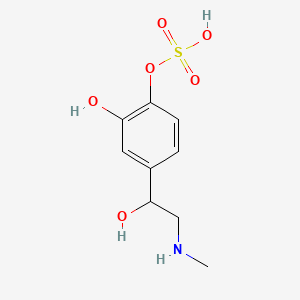
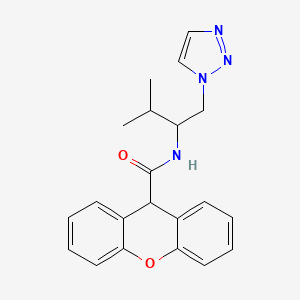
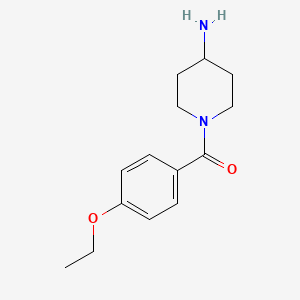

![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B2385275.png)
![N-(4-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2385276.png)
![4-tert-butyl-N-[[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2385277.png)
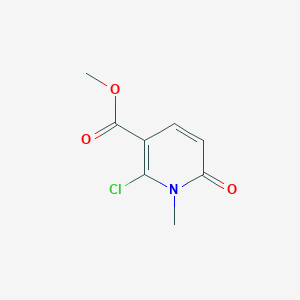
![5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385282.png)

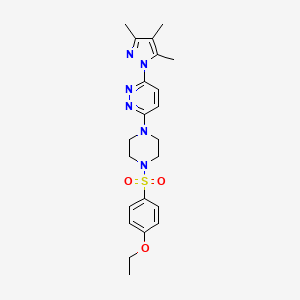
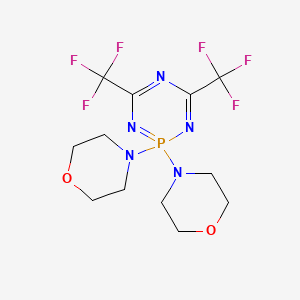
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-2,3-dihydro-1-benzofuran-5-sulfonohydrazide](/img/structure/B2385287.png)